molecular formula C27H22N2O5 B3957197 2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate CAS No. 355420-93-8

2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate

Cat. No.: B3957197
CAS No.: 355420-93-8
M. Wt: 454.5 g/mol
InChI Key: STYZFNWJRHSQDL-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate is a synthetic quinoline-based ester derivative characterized by a complex polycyclic framework. The quinoline core is substituted with methyl groups at positions 3 and 6, a p-tolyl (4-methylphenyl) group at position 2, and a 4-nitrophenyl-2-oxoethyl ester moiety at the 4-carboxylate position. The 4-nitrophenyl group enhances electron-withdrawing properties, which may influence reactivity and intermolecular interactions, while the p-tolyl and methyl substituents contribute to steric bulk and hydrophobic character.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O5/c1-16-4-7-20(8-5-16)26-18(3)25(22-14-17(2)6-13-23(22)28-26)27(31)34-15-24(30)19-9-11-21(12-10-19)29(32)33/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYZFNWJRHSQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001130385
Record name 2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylate
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Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355420-93-8
Record name 2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355420-93-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-NITRO-PH)-2-OXOETHYL 3,6-DIMETHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the nitrophenyl and oxoethyl groups. Common reagents used in these reactions include:

    Aromatic amines: for the formation of the quinoline core.

    Nitrating agents:

    Esterification agents: for the formation of the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The oxoethyl ester group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization:

text
R-COO-Oxoethyl → R-COOH + Oxoethyl alcohol
  • Conditions : Aqueous NaOH (1M) at 60°C for 6 hours .

  • Yield : ~85% (isolated via acid precipitation) .

Nucleophilic Substitution at the Oxoethyl Moiety

The electron-deficient 4-nitrophenyl group facilitates nucleophilic aromatic substitution (NAS) reactions. For example:

text
R-NO₂ + Nu⁻ → R-Nu + NO₂⁻
  • Reagents : Thiols, amines, or alkoxides in DMF at 100°C .

  • Products :

    NucleophileProduct StructureApplication
    Ethanolamine2-(4-Aminophenyl) derivativeEnhanced solubility for pharmacological studies
    Sodium methoxideMethoxy-substituted analogIntermediate for agrochemicals

Cyclization Reactions

The quinoline core participates in cyclocondensation with bifunctional reagents, forming polycyclic systems:

text
Quinoline + Diamine → Tetracyclic fused heterocycle
  • Conditions : Ethylene diamine in refluxing ethanol (12 hours) .

  • Outcome : Generated a tricyclic derivative with improved fluorescence properties (quantum yield = 0.42) .

Reduction of the Nitro Group

Catalytic hydrogenation converts the nitro group to an amine, altering electronic properties and bioactivity:

text
-Ar-NO₂ + H₂ → -Ar-NH₂
  • Catalyst : 10% Pd/C in methanol .

  • Applications :

    • Amine derivatives show 3× higher antibacterial activity against S. aureus (MIC = 8 µg/mL) .

    • Intermediate for Schiff base synthesis .

Interaction with Biological Targets

The compound’s planar structure enables π-π stacking with DNA and enzyme active sites:

  • DNA Binding : Intercalation confirmed via UV-Vis hypochromicity (Δλ = 35 nm) .

  • Enzyme Inhibition :

    EnzymeIC₅₀ (µM)Mechanism
    Topoisomerase II1.2Competitive inhibition
    Cytochrome P4508.5Non-competitive binding

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

FeatureThis Compound2-(4-Bromophenyl) Analogue
Nitro Group Undergoes facile reductionStable under similar conditions
Quinoline Core Electron-rich (methyl groups enhance reactivity)Less reactive due to bromine’s inductive effect
Biological Activity Higher cytotoxicity (IC₅₀ = 12 µM vs. HeLa) Lower potency (IC₅₀ = 45 µM)

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar biological activities.

Medicine

Industry

Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and quinoline groups are key functional moieties that contribute to its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of quinoline-4-carboxylate esters. Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents (Quinoline Core) Ester Moiety Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 3,6-dimethyl, 2-(p-tolyl) 2-(4-nitrophenyl)-2-oxoethyl C₂₈H₂₃N₃O₅ 489.50 High steric bulk; electron-deficient nitro group enhances reactivity .
2-(4-Bromophenyl)quinoline-4-carboxylic acid () Unsubstituted quinoline 4-Bromophenyl C₁₆H₁₀BrNO₂ 344.17 Bromine substituent increases halogen bonding potential .
2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate () 2-Hydroxy 4-Chlorophenyl-2-oxoethyl C₁₉H₁₄ClNO₄ 363.78 Hydroxy group enables hydrogen bonding; chlorophenyl enhances lipophilicity .
Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate () 5-Oxo-tetrahydroquinoline 3-Nitrophenyl, ethyl ester C₁₈H₁₆N₂O₅ 340.33 Saturated ring reduces aromaticity; nitro group at meta position .
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate () 6-Methyl, 4-methoxyphenyl 4-Methyl-3-nitrophenyl-2-oxoethyl C₂₈H₂₃N₃O₆ 505.50 Methoxy group improves solubility; nitro at para/meta positions .

Biological Activity

The compound 2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula : C20H20N2O4
  • Molecular Weight : 352.38 g/mol
  • Functional Groups : Nitro group, carboxylate, and quinoline moiety

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of quinoline derivatives, including the compound . The following table summarizes key findings related to its antimicrobial efficacy:

Study ReferenceTest OrganismsMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus12.5 μg/mLPotent
Escherichia coli25 μg/mLModerate
Bacillus subtilis15 μg/mLPotent

The compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a reported MIC of 12.5 μg/mL, indicating its potential as an effective antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties. Studies indicate that quinoline derivatives can induce cytotoxicity in various cancer cell lines. The following table highlights the anticancer activity observed in specific studies:

Study ReferenceCancer Cell LineIC50 Value (µM)Activity
MDA-MB-231 (Breast)10.0High potency
HCT116 (Colon)15.0Moderate potency
A549 (Lung)12.5High potency

The compound demonstrated notable cytotoxic effects against the MDA-MB-231 breast cancer cell line with an IC50 value of 10 µM, suggesting strong potential for further development as an anticancer agent.

The biological activity of This compound is believed to be mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on specific enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. This property may contribute to its potential as an antidiabetic agent.
  • Induction of Apoptosis : In cancer cells, quinoline derivatives have been reported to induce apoptosis through oxidative stress and DNA damage mechanisms, leading to cell death.
  • Antibacterial Mechanisms : The nitro group in the structure may play a role in disrupting bacterial cell wall synthesis or function, enhancing its antibacterial efficacy.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of quinoline derivatives for their antibacterial activity against common pathogens. The results indicated that modifications on the quinoline core significantly enhanced antimicrobial potency. The specific compound demonstrated superior activity against Staphylococcus aureus compared to other tested derivatives.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of quinoline derivatives against various cancer cell lines. The results revealed that the compound induced significant cytotoxicity in MDA-MB-231 cells, with mechanisms involving apoptosis and cell cycle arrest being explored through flow cytometry analysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Core Synthesis : Utilize multi-step condensation reactions, starting with functionalized quinoline precursors. For example, react 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl chloride under anhydrous conditions in dichloromethane (DCM) at 0–5°C, followed by warming to room temperature. Use triethylamine as a base to neutralize HCl byproducts .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to quinoline precursor) to minimize unreacted starting material.

Q. What chromatographic techniques are most effective for purifying this compound, and how should solvent systems be selected?

  • Methodology :

  • Purification : Employ flash column chromatography with silica gel (60–120 mesh). Use gradient elution starting with nonpolar solvents (hexane) to remove hydrophobic impurities, then transition to ethyl acetate for polar compound elution.
  • Solvent Selection : Pre-screen solvent systems via analytical TLC to achieve a target Rf of 0.3–0.5. For complex mixtures, use a hexane:ethyl acetate (4:1 to 1:1) gradient. Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

Q. Which spectroscopic methods are critical for confirming the molecular structure and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6). Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from aromatic protons and methyl groups .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H]<sup>+</sup> ion). Compare experimental vs. theoretical isotopic patterns to detect impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodology :

  • Data Collection : Grow single crystals via slow evaporation of a saturated DCM/hexane solution. Collect diffraction data at 100 K using a synchrotron source (λ = 0.710–0.980 Å).
  • Structure Refinement : Process data with SHELXL (part of the SHELX suite) to refine atomic coordinates and anisotropic displacement parameters. Validate using R1 (<5%) and wR2 (<10%) metrics. Use ORTEP-3 for Windows to visualize thermal ellipsoids and detect disorder .

Q. How can hydrogen-bonding patterns in the crystal structure be systematically analyzed to predict packing behavior?

  • Methodology :

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D = donor, A = acceptor). Identify motifs like R2<sup>2</sup>(8) rings formed between carboxylate oxygen and nitro groups.
  • Software Tools : Use Mercury (CCDC) to calculate intermolecular distances and angles. Correlate packing motifs with solubility trends (e.g., π-π stacking reduces aqueous solubility) .

Q. What computational and experimental strategies are used to design derivatives with enhanced biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituent variations (e.g., replacing p-tolyl with fluorophenyl). Test in vitro bioactivity (e.g., antitubercular assays for quinoline derivatives ).
  • Docking Simulations : Perform molecular docking (AutoDock Vina) against target proteins (e.g., Mycobacterium tuberculosis enoyl reductase). Prioritize derivatives with lower predicted binding energies (ΔG < -8 kcal/mol) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

  • Methodology :

  • Case Example : If NMR suggests equatorial methyl group orientation but X-ray shows axial, re-examine crystal symmetry (e.g., check for pseudosymmetry or twinning). Confirm NMR assignments via NOESY (nuclear Overhauser effect) to detect spatial proximity of methyl protons to adjacent groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.